molecular formula C10H15ClN2O4S2 B1608710 P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide CAS No. 74220-53-4

P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide

Cat. No.: B1608710
CAS No.: 74220-53-4
M. Wt: 326.8 g/mol
InChI Key: JAWCYQCOPVFEDM-UHFFFAOYSA-N
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Description

P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide (CAS: 74220-53-4) is a benzenesulphonamide derivative characterized by a 4-chlorobutylsulphonylamino substituent at the para position of the benzene ring. This compound is synthesized via reactions involving benzenesulphonyl chloride intermediates and chlorobutyl precursors, as indicated by industrial-scale production methods . The compound is commercially available through suppliers like Xiamen Hisunny Chemical Co., Ltd., highlighting its relevance in pharmaceutical and chemical research .

Preparation Methods

The synthesis of P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide involves several steps:

Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide involves its interaction with microbial cell membranes, disrupting their integrity and leading to cell death. The compound targets specific enzymes and pathways essential for microbial survival, making it effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Substituent Comparisons

The chlorobutyl group distinguishes this compound from other benzenesulphonamides. Key analogues include:

Compound Name Structural Features Key Differences References
P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide Para-substituted chlorobutylsulphonylamino group Chlorobutyl chain enhances lipophilicity
4-Methylbenzenesulphonamide Para-methyl substituent Smaller alkyl group; reduced hydrophobicity
4-Chlorobenzenesulphonamide Para-chloro substituent Halogen atom increases electron withdrawal
4-(Thiazolone)benzenesulphonamide Thiazolone ring fused to sulphonamide Heterocyclic moiety enhances bioactivity
Schiff base sulphonamides Imine linkage (e.g., salicylaldehyde-derived) Metal-chelating properties for drug design

Spectroscopic Data and Electronic Effects

Evidence from 13C NMR studies (Table 7 in ) demonstrates that substituents significantly alter aromatic carbon chemical shifts:

  • 4-Methylbenzenesulphonamide : Methyl groups increase electron density, causing upfield shifts (~127–130 ppm).
  • 4-Chlorobenzenesulphonamide : Chlorine’s electron-withdrawing effect deshields aromatic carbons, resulting in downfield shifts (~132–135 ppm).
  • This compound: The chlorobutyl group likely induces moderate deshielding due to its mixed electronic effects (polarizable Cl atom vs. alkyl chain).

Biological Activity

P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide is a sulfonamide compound with notable biological activity, particularly as an inhibitor of carbonic anhydrase (CA), an enzyme crucial for maintaining pH and fluid balance in biological systems. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the chemical formula C10H15ClN2O4S2C_{10}H_{15}ClN_2O_4S_2. Its structure features a sulfonamide functional group linked to a benzenesulfonamide backbone, with a 4-chlorobutyl substitution that enhances its biological properties compared to other sulfonamides.

Inhibition of Carbonic Anhydrase

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase, particularly isoforms CA II and CA IX. The inhibition is quantified by the IC50 values, which reflect the concentration required to inhibit 50% of enzyme activity. Studies have shown that this compound can effectively modulate enzyme activity, leading to various physiological effects:

  • IC50 Values : The compound has demonstrated IC50 values ranging from 1.55 to 25.06 µM against different CA isoforms, indicating its potential as a selective inhibitor .

Anticancer Activity

The compound's structural similarities to other benzenesulfonamides position it as a candidate for anticancer therapies. Sulfonamide derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance:

  • Cytotoxicity Assays : In studies using the MTT assay, several derivatives exhibited significant cytotoxic effects with concentrations below 50 µM deemed active .
  • Apoptosis Induction : Notably, some derivatives were found to induce apoptosis in cancer cells, suggesting mechanisms that could be leveraged for therapeutic interventions .

Study on Anticancer Properties

A comprehensive study explored the synthesis of benzenesulfonamide derivatives and their anticancer activities. The most active compounds were shown to induce apoptosis in cell lines such as MDA-MB-231, with significant increases in annexin V-FITC positive cells indicating late apoptotic phases .

CompoundCell LineIC50 (µM)Apoptotic Induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via chlorosulphonation of substituted benzene derivatives followed by amidation. For example, 4-halobenzenesulphonamides are typically prepared by reacting halobenzenes with chlorosulphonic acid at 0°C, generating sulphonyl chlorides, which are then treated with amines (e.g., 4-chlorobutylamine) . Key factors include:

  • Temperature control : Exothermic reactions during chlorosulphonation require cooling to prevent side products.
  • Solvent selection : Chloroform or dichloromethane minimizes side reactions due to their inertness .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The benzenesulphonamide core shows aromatic protons at δ 7.2–7.8 ppm (doublets for para-substitution). The 4-chlorobutyl chain exhibits signals at δ 3.5–3.7 ppm (–SO₂–NH–) and δ 1.6–2.1 ppm (–CH₂–Cl) .
  • IR : Key peaks include S=O stretching (1340–1160 cm⁻¹) and N–H bending (1540 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular formula (e.g., C₁₀H₁₄ClN₂O₄S₂), with fragmentation patterns confirming the sulphonamide and chlorobutyl groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) due to sulphonamide polarity. Limited solubility in water (<0.1 mg/mL at 25°C), but improves in alkaline conditions (pH >10) via deprotonation of the sulphonamide NH .
  • Stability : Degrades above 150°C (TGA data). Hydrolytically stable at pH 4–8 but prone to cleavage in strong acids/bases .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity and intermolecular interactions?

  • Methodological Answer : X-ray crystallography reveals:

  • Packing motifs : The chlorobutyl chain adopts a gauche conformation, creating hydrophobic pockets, while the sulphonamide group forms hydrogen bonds (N–H···O=S) with adjacent molecules .
  • Torsional angles : The C–S–N–C dihedral angle (~75°) affects steric hindrance during nucleophilic substitution reactions .
  • Implications : Crystal packing reduces solubility in nonpolar solvents but enhances thermal stability (DSC Tm = 182°C).

Q. What computational strategies (e.g., QSAR, DFT) predict the biological activity of this compound, and how do substituent variations affect binding affinity?

  • Methodological Answer :

  • QSAR Models : Use descriptors like Balaban Index and Randic connectivity to correlate substituent electronic effects (e.g., Cl, SO₂NH₂) with enzyme inhibition (e.g., carbonic anhydrase). A study on analogous benzenesulphonamides showed R² = 0.89 for activity prediction .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrostatic potential maps. The chlorobutyl group’s electron-withdrawing nature increases electrophilicity at the sulphonamide sulfur, enhancing covalent binding to cysteine residues .

Q. How do conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) arise in studies of this compound, and how can experimental design resolve them?

  • Methodological Answer : Contradictions often stem from:

  • Assay conditions : Varying pH alters ionization states, affecting membrane permeability. For example, antimicrobial activity (MIC = 8 µg/mL) drops at pH 7.4 due to reduced solubility .
  • Cell line specificity : Cytotoxicity (IC₅₀ = 50 µM in HeLa) vs. low toxicity in normal fibroblasts (IC₅₀ > 200 µM) highlights the need for multi-line screening .
  • Resolution : Standardize assays using ISO protocols and include positive controls (e.g., sulfamethoxazole for antimicrobial tests) .

Properties

IUPAC Name

4-(4-chlorobutylsulfonylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O4S2/c11-7-1-2-8-18(14,15)13-9-3-5-10(6-4-9)19(12,16)17/h3-6,13H,1-2,7-8H2,(H2,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWCYQCOPVFEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)CCCCCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90995698
Record name 4-[(4-Chlorobutane-1-sulfonyl)amino]benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74220-53-4
Record name 4-[[(4-Chlorobutyl)sulfonyl]amino]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74220-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(((4-Chlorobutyl)sulphonyl)amino)benzenesulphonamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074220534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Chlorobutane-1-sulfonyl)amino]benzene-1-sulfonamide
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Record name p-[[(4-chlorobutyl)sulphonyl]amino]benzenesulphonamide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide
P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide
P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide
P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide
P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide
P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide

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